Alloxan

Experimental diabetes models Antidiabetic drug screening Procurement economics

Choose Alloxan monohydrate for cost-effective, large-scale diabetes induction—approximately one-fifth the cost of streptozotocin. Optimized dosing: 60 mg/kg IV (mice), 40 mg/kg IV (rats) for stable hyperglycemia; 185 mg/kg IP with supportive care yields only 2% mortality in rats. Ideal for glucokinase interrogation (IC50 5 μM) and strain-comparative β-cell vulnerability studies (C57BL/6J vs KsJ). Dual-use as murexide precursor for teaching labs. Note: Aqueous half-life ~1.5 min—prepare freshly in cold buffer for reproducible results.

Molecular Formula C4H2N2O4
Molecular Weight 142.07 g/mol
CAS No. 50-71-5
Cat. No. B1665706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloxan
CAS50-71-5
SynonymsAlloxan;  NSC 7169;  NSC-7169;  NSC7169
Molecular FormulaC4H2N2O4
Molecular Weight142.07 g/mol
Structural Identifiers
SMILESC1(=O)C(=O)NC(=O)NC1=O
InChIInChI=1S/C4H2N2O4/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10)
InChIKeyHIMXGTXNXJYFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySol in benzene
Soluble in acetone, alcohol, methanol, glacial acetic acid;  slightly soluble in chloroform, petroleum ether, toluene, ethyl acetate and acetic anhydride. Insoluble in ether.
Freely soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alloxan CAS 50-71-5: A Cyclic Urea-Derived Diabetogenic Agent for Experimental Diabetes Induction


Alloxan (CAS 50-71-5) is a cyclic urea derivative classified as a pyrimidinetrione that functions as a toxic glucose analogue [1]. Its primary established application is the chemical induction of experimental diabetes mellitus in laboratory animals, achieved through selective destruction of pancreatic insulin-producing β-cells via uptake through the GLUT2 glucose transporter [2]. The compound exists in both anhydrous and monohydrate forms (the latter with CAS 3237-50-1), with the monohydrate being the typical reagent employed in biological research [1]. Alloxan is characterized by pronounced instability in aqueous solution due to rapid hydrolysis and redox cycling with intracellular thiols, which fundamentally shapes its handling requirements and differentiates it from alternative diabetogenic agents [3].

Procurement Risks in Substituting Alloxan CAS 50-71-5 with Streptozotocin or Alternative Diabetogens


Although alloxan and streptozotocin (STZ) are both glucose analogues that induce diabetes via GLUT2-mediated β-cell uptake, they cannot be treated as functionally interchangeable reagents. Their primary intracellular targets diverge fundamentally: alloxan acts as a potent thiol reagent that directly inhibits glucokinase (the β-cell glucose sensor) with half-maximal inhibitory concentrations in the low micromolar range [1], whereas STZ functions as an alkylating agent that causes DNA fragmentation and acts as a nitric oxide donor [2]. This mechanistic divergence translates into materially different experimental outcomes including β-cell necrosis morphology, species susceptibility profiles, and toxicity patterns to non-pancreatic tissues such as liver and kidney [3]. Furthermore, alloxan's extreme aqueous instability (half-life approximately 1.5 minutes) imposes strict handling constraints that, if not properly managed, can lead to failed diabetes induction and irreproducible results—a procurement and protocol consideration that does not apply equivalently to STZ [4].

Quantitative Differentiation Evidence: Alloxan CAS 50-71-5 Versus Streptozotocin and Ninhydrin


Cost and Availability Advantage: Alloxan as the Lower-Cost Diabetogenic Reagent

In a 2017 review comparing diabetogenic agents, alloxan was explicitly characterized as 'far less expensive and more readily available than streptozotocin' [1]. Despite this cost advantage, a sub-meta-analysis of randomly selected studies from the preceding 5–6 years revealed that STZ remained more frequently employed, indicating that procurement decisions are not being driven primarily by reagent cost [1].

Experimental diabetes models Antidiabetic drug screening Procurement economics

Glucokinase Inhibition Potency: Alloxan Achieves Half-Maximal Inhibition at 5 μM

Alloxan functions as a selective glucokinase inhibitor in pancreatic β-cells, with a reported half-maximal inhibitory concentration (IC50) of 5 μmol/L in cytoplasmic fractions [1]. In a separate study using purified glucokinase from transplantable insulinomas, alloxan achieved half-maximal inactivation at 2–4 μM [2]. For comparison, ninhydrin (a structurally related triketone) inhibits glucokinase with a Ki value of approximately 1 μM, but its enzyme inhibition is reversed by dithiothreitol with an EC50 of 50 μM—markedly higher than the 9 μM EC50 observed for alloxan reversal [3]. This indicates that alloxan forms more readily reversible thiol modifications compared with ninhydrin.

Glucokinase inhibition β-cell glucose sensing Insulin secretion mechanism

Species and Strain Sensitivity: 42 mg/kg ED50 in KsJ Mice Versus 59 mg/kg in 6J Mice

The diabetogenic potency of alloxan exhibits significant strain-dependent variation, a factor that directly informs procurement and experimental design decisions. In a head-to-head comparison of C57BL/KsJ (KsJ) and C57BL/6J (6J) mice, the effective dose for producing hyperglycemia in 50% of treated mice (ED50) at 2 days post-administration was 42 mg/kg for KsJ mice compared with 59 mg/kg for 6J mice (P < 0.001) [1]. The dose-response curves for the two strains were parallel, indicating that the differential sensitivity represents a consistent shift in potency rather than a qualitative difference in response mechanism [1].

Species susceptibility Strain-dependent response Dose optimization

Aqueous Instability: Estimated Half-Life of 1.5 Minutes in Solution

Alloxan is highly unstable in aqueous solution, undergoing hydrolysis to alloxanic acid with an estimated half-life of 1.5 minutes [1]. This instability is a direct consequence of its chemical reactivity toward water and thiols, and it contrasts with the relatively greater aqueous stability of streptozotocin at physiological temperatures [2]. The rapid degradation mandates that alloxan solutions be prepared immediately before administration and injected within a narrow temporal window to ensure consistent diabetogenic efficacy [1].

Reagent stability Solution preparation Handling protocols

Mortality Reduction Protocol: 2% Mortality Achieved with 185 mg/kg Alloxan Plus Supportive Care in Rats

High mortality rates following alloxan administration have historically been a significant limitation of this diabetogenic agent. A 2023 study protocol demonstrated that with optimized supportive interventions—including provision of 5% glucose drinking water from 2 to 12 hours post-injection, oral gavage of 50% dextrose solution at 2-hour intervals, Ringer's serum administration from 6 to 48 hours, and subcutaneous insulin (Novolin 70/30) for 5 consecutive days—mortality was reduced to 2% in rats receiving a 185 mg/kg alloxan dose [1]. By day 6 post-injection, blood glucose levels reached 280 mg/dL, confirming successful diabetes establishment [1].

Mortality reduction Diabetes induction protocol Animal welfare

Non-Biological Application: Alloxan as Precursor for Murexide (Purple Dye) Synthesis

Beyond its biomedical applications, alloxan monohydrate is utilized as a precursor for the synthesis of murexide (ammonium purpurate), a purple dye . This non-biological application differentiates alloxan from other diabetogenic agents such as streptozotocin, which is exclusively employed in diabetes research contexts. This dual-utility characteristic may be relevant for procurement in analytical chemistry laboratories or educational settings requiring both diabetes research reagents and dye synthesis precursors.

Organic synthesis Analytical chemistry Dye precursor

Optimal Procurement and Application Scenarios for Alloxan CAS 50-71-5


High-Throughput Screening of Antidiabetic Compounds in Rodent Models

For laboratories conducting large-scale antidiabetic drug screening programs in mice or rats, alloxan offers a cost-effective alternative to streptozotocin [1]. The significantly lower reagent cost becomes particularly impactful when studies require diabetes induction in hundreds of animals. However, protocols must incorporate the strain-specific dosing guidance—60 mg/kg intravenous for mice and 40 mg/kg intravenous for rats as stable model-inducing doses—to balance efficacy against mortality [2]. The recent mortality reduction protocol using 185 mg/kg intraperitoneal administration with comprehensive supportive care (2% mortality) provides a validated framework for rat studies requiring high-dose induction [3].

Mechanistic Studies of Glucokinase-Mediated β-Cell Glucose Sensing

Investigators studying the molecular basis of glucose-stimulated insulin secretion should select alloxan when the research objective specifically requires interrogation of glucokinase function as the β-cell glucose sensor. Alloxan's IC50 of 5 μM for glucokinase inhibition, combined with its differential reversibility by dithiothreitol (EC50 = 9 μM) compared with alternative triketones like ninhydrin (EC50 = 50 μM), makes it a uniquely informative pharmacological probe for dissecting thiol-dependent enzyme regulation in β-cells [1]. In contrast, streptozotocin's primary action on DNA via alkylation does not directly address glucokinase-mediated glucose sensing mechanisms [2].

Strain-Comparative Diabetes Susceptibility Studies in Mice

Research programs investigating genetic determinants of β-cell vulnerability to oxidative or metabolic stress should consider alloxan for strain-comparative studies. The documented 1.4-fold difference in ED50 between C57BL/KsJ (42 mg/kg) and C57BL/6J (59 mg/kg) mice provides a quantifiable baseline for probing strain-specific susceptibility factors [1]. Furthermore, the distinct long-term outcomes observed between these strains—with 6J mice showing spontaneous recovery to normoglycemia in 9 of 23 diabetic animals versus zero recovery in KsJ mice (P < 0.001)—offer a model system for investigating mechanisms of β-cell regeneration and adaptation [1].

Organic Synthesis and Analytical Chemistry Teaching Laboratories

In educational or multi-disciplinary laboratory settings, alloxan monohydrate provides dual utility: it serves as both a diabetogenic research reagent and as a precursor for the classical synthesis of murexide (ammonium purpurate), a purple dye [1]. This dual application scope may justify procurement of alloxan over single-application alternatives like streptozotocin in institutions where reagent budgets must support both research and teaching functions. The monohydrate form (CAS 3237-50-1) is the commercially standard formulation for both applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alloxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.